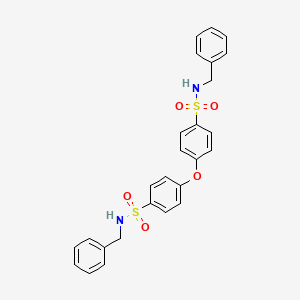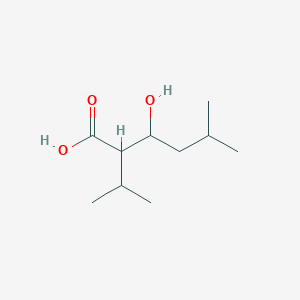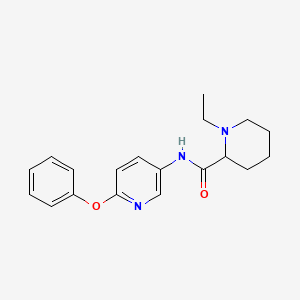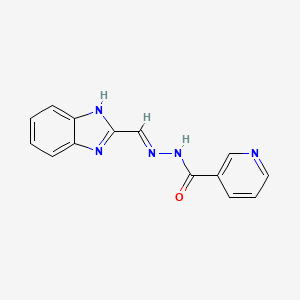
1-(3-chloro-2-methylphenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-2-methylphenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide, commonly known as CCP, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. This compound has gained significant interest in the scientific community due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
CCP has a wide range of potential therapeutic applications, including its use as an anticonvulsant, analgesic, and anti-inflammatory agent. Several studies have shown that CCP has potent anticonvulsant activity in both in vitro and in vivo models. Additionally, CCP has been shown to have analgesic activity in animal models of pain. Furthermore, CCP has been shown to have anti-inflammatory activity in models of acute and chronic inflammation.
Mecanismo De Acción
The exact mechanism of action of CCP is not fully understood. However, it is believed that CCP exerts its effects by modulating the activity of ion channels, particularly voltage-gated sodium channels. By blocking sodium channels, CCP can reduce the excitability of neurons and prevent the generation of action potentials, which is thought to underlie its anticonvulsant and analgesic activity.
Biochemical and Physiological Effects:
CCP has been shown to have several biochemical and physiological effects. In addition to its effects on sodium channels, CCP has been shown to modulate the activity of other ion channels, including calcium and potassium channels. Furthermore, CCP has been shown to have antioxidant activity and can protect against oxidative stress-induced damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using electrophysiological techniques. Additionally, CCP has a relatively low toxicity profile, which makes it a safe compound to use in animal studies. However, there are some limitations to the use of CCP in lab experiments. For example, the exact mechanism of action of CCP is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on CCP. One area of interest is the development of more potent and selective analogs of CCP that can be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of CCP and its effects on ion channels. Finally, more studies are needed to explore the potential therapeutic applications of CCP in a variety of disease models.
Métodos De Síntesis
CCP can be synthesized using a multistep process involving several chemical reactions. The first step involves the conversion of 3-chloro-2-methylphenylamine to the corresponding amide using acetic anhydride. The resulting amide is then reacted with cyclopropylamine to yield the desired product, CCP. The synthesis of CCP is relatively straightforward and can be achieved using commonly available reagents and equipment.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-9-12(16)3-2-4-13(9)18-8-10(7-14(18)19)15(20)17-11-5-6-11/h2-4,10-11H,5-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPGKDUYFYZPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084696.png)

![4-[4-(4-butyl-6-oxo-1,6-dihydropyrimidin-2-yl)benzyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B6084705.png)
![5-(5-methoxy-2-furoyl)-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084708.png)

![7-amino-2-(methylthio)-5-phenyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B6084713.png)
![N-methyl-N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6084719.png)
![(1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6084720.png)
![(1S*,4S*)-2-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6084725.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6084741.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)

![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
